Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-methylphenyl)isoxazole-3-carboxylate typically involves the cyclization of intermediate compounds. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . Another approach includes the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes have been developed to address the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the compound’s electronic properties.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, alkynes, and 4-toluenesulfonyl chloride. Reaction conditions often involve refluxing in methanolic or other solvent conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrazine hydrate can yield 5-phenylisoxazole-3-carbohydrazide .
Scientific Research Applications
Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(4-methylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5-(4-methylphenyl)isoxazole-3-carboxylate include other isoxazole derivatives such as:
- 5-Phenylisoxazole-3-carboxylate
- 5-Methylisoxazole-3-carboxylic acid
- 4-Methylisoxazole-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUONPUJASNHQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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